molecular formula C7H4BrClN2 B14090982 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Cat. No.: B14090982
M. Wt: 231.48 g/mol
InChI Key: YOHRYLDGBVXRPQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is a versatile chemical intermediate based on the privileged pyrrolo[1,2-b]pyridazine scaffold, a fused bicyclic heteroaromatic system of significant interest in medicinal chemistry and materials science . This compound is specifically functionalized with bromo and chloro substituants, which provide distinct sites for further derivatization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships and the development of novel molecular entities . The pyrrolo[1,2-b]pyridazine core is recognized for its range of biological activities, and derivatives have been investigated for potential applications in pharmaceutical development for treating various diseases . Furthermore, this heterocyclic system has demonstrated fluorescent properties, making it a candidate for use in the development of sensors, lasers, and organic semiconductor devices . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-4-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrClN2/c8-5-3-7-6(9)1-2-10-11(7)4-5/h1-4H

InChI Key

YOHRYLDGBVXRPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=CN2N=C1)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 Chloro Pyrrolo 1,2 B Pyridazine and Its Functionalized Derivatives

Conventional Synthetic Approaches to Pyrrolo[1,2-b]pyridazine (B13699388) Core Structures

The construction of the fundamental pyrrolo[1,2-b]pyridazine framework can be broadly categorized into two primary strategies: cycloaddition reactions and condensation reactions. beilstein-journals.orgthsci.com These methods provide versatile pathways to a wide array of substituted and unfused pyrrolo[1,2-b]pyridazines.

Cycloaddition Reactions in Pyrrolo[1,2-b]pyridazine Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of the pyrrolo[1,2-b]pyridazine system, offering a powerful tool for the formation of the bicyclic structure. beilstein-journals.org Among these, 1,3-dipolar cycloadditions and oxidative [3+2]-annulations are particularly prominent.

One of the most effective and widely employed methods for synthesizing the pyrrolo[1,2-b]pyridazine core is the 1,3-dipolar cycloaddition of pyridazinium N-ylides with various dipolarophiles. researchgate.netnih.gov These ylides, which are mesoionic compounds, can be generated in situ from the corresponding pyridazinium salts. The reaction typically proceeds by treating a pyridazinium salt with a base to form the pyridazinium N-ylide, which then undergoes a [3+2] cycloaddition with an alkyne or a substituted alkene. researchgate.net

For instance, the reaction of pyridazinium salts with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate in the presence of a base such as triethylamine (B128534) leads to the formation of the corresponding pyrrolo[1,2-b]pyridazine derivatives. researchgate.net The reaction is generally regioselective, yielding a single major product. researchgate.net

A variety of substituted pyrrolo[1,2-b]pyridazines can be accessed through this methodology by modifying the substituents on both the pyridazinium ylide and the dipolarophile. This approach is not limited to simple pyridazinium ylides; mesoionic oxazolo[3,2-b]pyridazinium compounds, also known as münchnones, can also serve as 1,3-dipoles in cycloaddition reactions with acetylenic dipolarophiles to afford pyrrolo[1,2-b]pyridazine derivatives. researchgate.netnih.gov

ReactantsDipolarophileConditionsProductReference
Pyridazinium SaltActivated Alkyne (e.g., DMAD)Base (e.g., Triethylamine)Substituted Pyrrolo[1,2-b]pyridazine researchgate.net
Mesoionic Oxazolo[3,2-b]pyridazinoneAcetylenic DipolarophileHeatSubstituted Pyrrolo[1,2-b]pyridazine researchgate.netnih.gov

Another powerful cycloaddition strategy for the construction of the pyrrolo[1,2-b]pyridazine scaffold is the oxidative [3+2]-annulation reaction. This method often involves the reaction of pyridazinium ylides with nitroalkenes, mediated by an oxidant such as copper(II) acetate. This approach provides a route to functionalized pyrrolo[1,2-b]pyridazines and has been successfully applied to the synthesis of 5-fluoro-pyrrolo[1,2-b]pyridazines starting from α-fluoronitroalkenes.

The reaction mechanism is believed to proceed through a stepwise [3+2]-cycloaddition, followed by oxidation and elimination of nitrous acid to afford the aromatic pyrrolo[1,2-b]pyridazine product. This methodology demonstrates the utility of oxidative annulation in accessing functionalized heterocyclic systems.

Condensation Reactions in the Formation of Pyrrolo[1,2-b]pyridazine Systems

Condensation reactions provide an alternative and classical approach to the pyrrolo[1,2-b]pyridazine core. beilstein-journals.org These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing ring.

Several condensation strategies have been reported, including:

The reaction of oxazolo[3,2-b]pyridazinium perchlorates with active methylene (B1212753) compounds like malononitrile, ethyl cyanoacetate, and ethyl malonate in the presence of a base such as sodium ethoxide. beilstein-journals.org

The condensation of 1,4,7-triketones with hydrazine, followed by a dehydrogenation step. beilstein-journals.org

The reaction of 3-chloropyridazines with propargyl alcohol in the presence of a palladium-copper catalyst system. beilstein-journals.org

The condensation of 1-aminopyrrole (B1266607) and its derivatives with β-dicarbonyl compounds. beilstein-journals.org For example, the reaction of 1-aminopyrrole with benzoylacetone (B1666692) yields a single isomer, 2-methyl-4-phenyl-pyrrolopyridazine. beilstein-journals.org

These condensation methods offer a diverse range of starting materials and reaction conditions for the synthesis of the pyrrolo[1,2-b]pyridazine system.

Targeted Synthesis of Halogenated Pyrrolo[1,2-b]pyridazines

The introduction of halogen atoms onto the pyrrolo[1,2-b]pyridazine scaffold is of significant interest as it allows for the fine-tuning of the electronic and biological properties of the molecule and provides a handle for further functionalization. The synthesis of the specific compound 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine presents a synthetic challenge due to the need for regioselective introduction of two different halogens.

Direct Halogenation Strategies for Pyrrolo[1,2-b]pyridazine Systems

Direct halogenation of the pre-formed pyrrolo[1,2-b]pyridazine ring system is a potential route to halogenated derivatives. However, the pyrrolo[1,2-b]pyridazine nucleus is generally electron-rich and highly susceptible to electrophilic substitution, which can lead to the formation of polyhalogenated products.

Studies on the electrophilic substitution of pyrrolo[1,2-b]pyridazines have shown that the pyrrole (B145914) ring is more reactive than the pyridazine (B1198779) ring. The regioselectivity of these reactions is highly dependent on the reaction conditions and the specific halogenating agent used. For instance, bromination of 2,4-disubstituted pyrrolo[1,2-b]pyridazines with N-bromosuccinimide (NBS) has been reported to yield 5,7-dibromo derivatives. The use of molecular bromine in various solvents can lead to the formation of tribromo and even tetrabromo derivatives, highlighting the high reactivity of the system.

Achieving the specific 4-chloro-6-bromo substitution pattern through direct halogenation of the parent pyrrolo[1,2-b]pyridazine is challenging due to the directing effects of the ring nitrogens and the inherent reactivity of the pyrrole moiety, which favors substitution at the 5 and 7 positions. Therefore, a more targeted, multi-step approach is likely necessary to synthesize this compound. This could involve the synthesis of a pre-halogenated pyridazine or pyrrole precursor, followed by the construction of the bicyclic ring system. For example, a synthetic strategy could involve the synthesis of a 4-chloropyrrolo[1,2-b]pyridazine intermediate, which could then be selectively brominated at the 6-position, or vice-versa. However, controlling the regioselectivity of the second halogenation step would be a critical challenge.

Halogenating AgentProduct(s)Notes
N-Bromosuccinimide (NBS)5,7-Dibromo derivativesIndicates high reactivity at the 5 and 7 positions.
Molecular Bromine (Br₂)Tribromo and Tetrabromo derivativesDemonstrates the propensity for polysubstitution.

Synthesis via Halogenated Pyridazine or Pyrrole Precursors

The construction of the this compound core can be conceptually approached starting from appropriately substituted pyridazine or pyrrole precursors. The main strategies involve the formation of the fused bicyclic system through cyclization reactions.

One of the primary methods for synthesizing the pyrrolo[1,2-b]pyridazine system involves the 1,3-dipolar cycloaddition of pyridazinium ylides with suitable dipolarophiles. researchgate.net To obtain the desired 6-Bromo-4-chloro derivative, this would necessitate starting with a pyridazine ring already bearing the required halogen substituents. For instance, a hypothetical reaction could involve a 3-bromo-5-chloropyridazine, which upon N-alkylation and subsequent in-situ generation of the corresponding pyridazinium ylide in the presence of a suitable alkyne or alkene, could lead to the formation of the pyrrolo[1,2-b]pyridazine core. The regioselectivity of such cycloadditions would be a critical factor in determining the final substitution pattern.

Alternatively, synthesis can commence from a substituted pyrrole derivative. beilstein-journals.orgnih.gov A plausible route could involve a 1-aminopyrrole bearing a bromine atom at the 4-position. Condensation of this precursor with a 1,3-dicarbonyl compound that has a chlorine atom at an appropriate position, followed by cyclization and aromatization, could potentially yield the target molecule. The availability and stability of the requisite halogenated starting materials are key considerations for the feasibility of these approaches.

Another established method for the synthesis of pyrrolo[1,2-b]pyridazines is through condensation reactions. nih.gov This could involve the reaction of a halogenated 3-chloropyridazine (B74176) with a reagent like propargyl alcohol in the presence of a palladium-copper catalyst system, a reaction that shares mechanistic features with the Sonogashira coupling. nih.gov To achieve the 6-bromo-4-chloro substitution pattern, a dihalogenated pyridazine precursor would be essential.

The table below summarizes potential halogenated precursors for the synthesis of this compound.

Precursor TypePotential Starting MaterialSynthetic Approach
Halogenated Pyridazine3-Bromo-5-chloropyridazine1,3-Dipolar Cycloaddition
Halogenated Pyrrole4-Bromo-1-aminopyrroleCondensation/Cyclization
Halogenated PyridazineDihalogenated PyridazineCondensation Reaction

Advanced Synthetic Protocols for this compound

The presence of two different halogen atoms on the pyrrolo[1,2-b]pyridazine core, a bromine and a chlorine, at the 6- and 4-positions respectively, opens up avenues for selective functionalization using advanced synthetic protocols. The differential reactivity of the C-Br and C-Cl bonds is a key aspect that can be exploited in metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond in typical palladium-catalyzed reactions allows for selective functionalization at the 6-position.

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. nih.govnih.gov For this compound, it is anticipated that the reaction with an aryl or heteroaryl boronic acid would proceed selectively at the more reactive 6-position (C-Br bond).

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. mdpi.com For instance, catalyst systems like Pd(PPh₃)₄ in the presence of an aqueous base such as Na₂CO₃ or K₃PO₄ are commonly employed. nih.gov The reaction conditions can be tuned to favor monosubstitution at the C-6 position, leaving the C-4 chloro substituent intact for subsequent transformations. Should functionalization at the C-4 position be desired, harsher reaction conditions or more active catalyst systems might be required after the initial coupling at the C-6 position.

The table below illustrates a hypothetical selective Suzuki-Miyaura coupling on this compound.

Reactant 1Reactant 2Catalyst/BaseExpected Product
This compoundArylboronic AcidPd(PPh₃)₄ / Na₂CO₃6-Aryl-4-chloro-pyrrolo[1,2-b]pyridazine

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the introduction of alkynyl moieties onto heterocyclic scaffolds.

In the case of this compound, the Sonogashira reaction is expected to exhibit selectivity for the C-Br bond over the C-Cl bond under appropriate conditions. researchgate.net Typical conditions involve a palladium catalyst such as PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (Et₃N) in a suitable solvent. nih.gov This selectivity allows for the synthesis of 6-alkynyl-4-chloro-pyrrolo[1,2-b]pyridazine derivatives, which can serve as versatile intermediates for further chemical transformations. The remaining chloro group at the 4-position can then be subjected to a second cross-coupling reaction, potentially under more forcing conditions, to achieve disubstituted products.

A representative selective Sonogashira coupling is outlined in the following table.

Reactant 1Reactant 2Catalyst SystemExpected Product
This compoundTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Et₃N6-Alkynyl-4-chloro-pyrrolo[1,2-b]pyridazine

Mechanochemical Synthesis of Halogenated Heterocyclic Compounds

Mechanochemistry, which involves chemical transformations induced by mechanical energy, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. nih.govbeilstein-journals.org These reactions are often performed by grinding solid reactants together in a ball mill, sometimes with a small amount of liquid (liquid-assisted grinding). beilstein-journals.org

While specific examples of the mechanochemical synthesis of this compound are not documented, the principles of mechanochemistry can be applied to the halogenation of heterocyclic compounds. osi.lvcolab.ws For instance, the direct halogenation of a pyrrolo[1,2-b]pyridazine precursor could potentially be achieved using N-halosuccinimides (NCS, NBS, or NIS) as the halogen source under mechanochemical conditions. beilstein-journals.org This approach offers advantages such as reduced solvent waste, shorter reaction times, and potentially different selectivities compared to solution-phase reactions. nih.gov The development of mechanochemical methods for the synthesis and functionalization of halogenated azaheterocycles represents a promising area for future research.

Multicomponent Reaction Approaches to Diverse Pyrrolo[1,2-b]pyridazine Derivatives

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. beilstein-journals.org MCRs are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. researchgate.net

The synthesis of the pyrrolo[1,2-b]pyridazine core has been achieved through one-pot multicomponent reactions. researchgate.net For example, a reaction between pyridazine, a 2-bromoacetophenone, and an acetylenic dipolarophile can yield substituted pyrrolo[1,2-b]pyridazines. researchgate.net To generate halogenated derivatives such as this compound, one could envision employing halogenated starting materials in such an MCR. For instance, using a halogenated pyridazine and/or a halogenated acetophenone (B1666503) could introduce the desired halogen atoms into the final product. The challenge lies in the design of the MCR to control the regiochemistry of the final product. The versatility of MCRs offers a powerful strategy for the rapid generation of a library of diverse pyrrolo[1,2-b]pyridazine derivatives for further investigation.

Reactivity and Mechanistic Investigations of 6 Bromo 4 Chloro Pyrrolo 1,2 B Pyridazine

Nucleophilic Aromatic Substitution Reactions on the Halogenated Pyrrolo[1,2-b]pyridazine (B13699388) Core

The electron-deficient nature of the pyridazine (B1198779) ring makes the pyrrolo[1,2-b]pyridazine system susceptible to nucleophilic aromatic substitution (SNAr), especially at positions on the six-membered ring. In 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, the chloro-substituent is located at the C4 position of the pyridazine ring, while the bromo-substituent is at the C6 position of the pyrrole (B145914) ring.

SNAr reactions on such dihalogenated heteroaromatic systems are highly regioselective. The activation of a halogen for displacement is strongly influenced by the electronic effects of the ring system. The nitrogen atoms in the pyridazine ring withdraw electron density, making the attached carbon atoms electrophilic and thus prone to attack by nucleophiles. This effect is most pronounced at the alpha and gamma positions relative to the ring nitrogens. Consequently, the chlorine atom at the C4 position is significantly activated for nucleophilic displacement. In contrast, the C6 position on the electron-rich pyrrole ring is deactivated towards nucleophilic attack. Therefore, nucleophilic substitution is expected to occur selectively at the C4 position, replacing the chlorine atom.

Regioselectivity and Stereoselectivity in Substitution Processes

The regioselectivity of nucleophilic aromatic substitution on this compound is predicted to overwhelmingly favor substitution at the C4 position. This selectivity is governed by the ability of the ring to stabilize the intermediate formed during the reaction. The SNAr mechanism typically proceeds via an addition-elimination pathway, involving a negatively charged intermediate known as a Meisenheimer complex. rsc.orgmdpi.com

Attack of a nucleophile at C4 generates a Meisenheimer complex where the negative charge is delocalized over the electron-withdrawing pyridazine ring, including the electronegative nitrogen atoms. This provides substantial stabilization for the intermediate. Conversely, a hypothetical attack at the C6 position would place the negative charge on the electron-rich pyrrole ring, which is energetically unfavorable. This principle is well-documented in related heterocyclic systems, such as 2,4-dichloroquinazolines, where nucleophilic attack occurs preferentially at the C4 position. mdpi.com

Stereoselectivity is generally not a factor in these SNAr reactions, as the aromatic core is planar and the substitution process does not typically create a new stereocenter, unless a chiral nucleophile is employed.

Electrophilic Aromatic Substitution Patterns in Pyrrolo[1,2-b]pyridazines

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) is directed towards the electron-rich pyrrole moiety of the pyrrolo[1,2-b]pyridazine scaffold. arkat-usa.org The nitrogen atom of the pyrrole ring donates its lone pair of electrons into the five-membered ring, increasing its electron density and making it significantly more reactive towards electrophiles than a benzene (B151609) ring. pearson.com The pyridazine ring, being electron-deficient, is deactivated towards electrophilic attack. aklectures.comyoutube.com

Studies on the electrophilic substitution of various pyrrolo[1,2-b]pyridazine derivatives have established a clear pattern of reactivity. arkat-usa.org

With mild electrophiles , such as in nitrosation or acylation with trifluoroacetic anhydride, monosubstitution occurs preferentially at the C7 position of the pyrrole ring.

With more reactive electrophiles , like in Vilsmeier-Haack formylation (POCl₃/DMF), substitution can occur at the C5 position if the C7 position is already occupied.

With strong electrophiles , such as molecular bromine, polysubstitution is common, leading to the introduction of bromine atoms at the C5 and C7 positions. arkat-usa.org

In the case of this compound, the C6 position is already substituted with bromine. The remaining positions on the pyrrole ring available for electrophilic attack are C5 and C7. The existing halogens are deactivating but ortho-, para-directing. Therefore, electrophilic attack would be expected to occur at the C5 and/or C7 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Transformations Involving the Pyridine and Pyrrole Rings of this compound

The presence of two different halogen atoms on the pyrrolo[1,2-b]pyridazine core allows for a range of selective transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is key to achieving selective functionalization.

Generally, in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the order: C-I > C-Br > C-Cl. mdpi.com This difference in reactivity allows for the selective functionalization of the C-Br bond at the C6 position under conditions that leave the C-Cl bond at the C4 position intact. By modifying the catalyst, ligands, and reaction conditions, it is also possible to subsequently functionalize the C-Cl bond. This stepwise approach enables the synthesis of diverse, highly substituted pyrrolo[1,2-b]pyridazine derivatives. mdpi.comnih.gov

Functional Group Interconversions on the Pyrrolo[1,2-b]pyridazine Scaffold

The C-Br and C-Cl bonds in this compound serve as versatile handles for a variety of functional group interconversions. Through cross-coupling chemistry, these halogens can be replaced with a wide array of substituents.

Table 1: Potential Cross-Coupling Reactions on the this compound Scaffold

Reaction TypeCoupling PartnerTypical Catalyst/ConditionsResulting Functional GroupPrimary Site of Reactivity
Suzuki-MiyauraAryl/Heteroaryl Boronic Acids or EstersPd(PPh₃)₄, Pd(dppf)Cl₂, aq. base (Na₂CO₃, K₂CO₃)Aryl / HeteroarylC6-Br (more reactive)
StilleOrganostannanes (R-SnBu₃)Pd(PPh₃)₄Alkyl, Alkenyl, ArylC6-Br
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂, CuI, Amine BaseAlkynylC6-Br
HeckAlkenesPd(OAc)₂, PPh₃, BaseAlkenylC6-Br
Buchwald-HartwigAmines, Alcohols, ThiolsPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Strong BaseAmino, Ether, ThioetherC6-Br and C4-Cl
CyanationCyanide source (e.g., Zn(CN)₂)Pd(PPh₃)₄Nitrile (-CN)C6-Br

Mechanistic Probing of Key Reactions

Understanding the mechanisms of the primary reactions involving this compound is crucial for predicting reactivity and optimizing synthetic routes.

The nucleophilic aromatic substitution at the C4 position is expected to proceed via a two-step addition-elimination mechanism. rsc.org

Addition: The nucleophile attacks the electrophilic C4 carbon, breaking the aromaticity of the pyridazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group. The rate-determining step is typically the formation of the Meisenheimer complex.

The electrophilic aromatic substitution on the pyrrole ring follows the general mechanism for EAS in aromatic compounds.

Attack by Electrophile: The π-system of the pyrrole ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized cationic intermediate, often called a sigma-complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyrrole ring. The high reactivity of the pyrrole ring is due to the ability of the nitrogen atom to stabilize the positive charge of the sigma-complex through resonance. pearson.com

Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The cycle generally consists of three main steps:

Oxidative Addition: The aryl halide (e.g., the C6-Br bond) adds to the Pd(0) complex, forming a Pd(II) species.

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Intermediate Characterization in Reaction Pathways

While specific intermediates for reactions of this compound have not been reported, their characteristics can be inferred from extensive studies of related systems.

In the SNAr pathway, the key intermediate is the Meisenheimer complex . These are typically highly colored, anionic species. Their stability, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups and heteroatoms that can delocalize the negative charge. mdpi.com For substitution at C4, the negative charge would be effectively delocalized across the pyridazine ring. Computational studies on related aza-heterocycles have been used to model the structure and stability of these intermediates, sometimes revealing them to be "hidden intermediates" that exist in a shallow well on the potential energy surface. rsc.org

In the EAS pathway, the sigma-complex (arenium ion) is the critical intermediate. For attack at the C5 or C7 position of the pyrrole ring, the positive charge of the intermediate can be delocalized over several atoms, including the pyrrole nitrogen. The resonance structures that place the positive charge on the nitrogen are particularly stabilizing, explaining the high nucleophilicity of the pyrrole ring compared to the pyridazine ring. pearson.com The characterization of these transient species is often achieved through spectroscopic methods at low temperatures or inferred from kinetic studies and computational modeling.

Role of Catalysis in Directing Reactivity and Selectivity

The strategic functionalization of the this compound core is heavily reliant on catalysis to control both the site of reaction (regioselectivity) and the nature of the chemical transformation. The presence of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—offers a platform for selective, catalyst-driven cross-coupling reactions. The differing reactivities of the C-Br and C-Cl bonds are fundamental to this selectivity, with the C-Br bond being generally more susceptible to oxidative addition in common catalytic cycles.

Detailed mechanistic investigations and research findings on analogous heterocyclic systems demonstrate that palladium and copper complexes are paramount in mediating these transformations. The choice of catalyst, ligands, and reaction conditions can precisely direct which halogen participates in the reaction, thereby allowing for a stepwise and controlled elaboration of the molecular scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone for the selective functionalization of halo-substituted aromatic and heteroaromatic compounds. In the case of di-halogenated substrates like this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond under palladium catalysis is a well-established principle. This reactivity difference allows for selective coupling at the C6 position while leaving the C4-chloro group intact for subsequent transformations.

Key palladium-catalyzed reactions applicable to this scaffold include Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The general mechanism for these reactions involves an oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation (for Suzuki) or reaction with an alkyne (for Sonogashira) or amine (for Buchwald-Hartwig), and concluding with reductive elimination to yield the product and regenerate the catalyst.

The selectivity for the C-Br bond is primarily due to its lower bond dissociation energy compared to the C-Cl bond, which facilitates the initial oxidative addition step. By carefully controlling the reaction conditions, such as temperature and catalyst loading, the reaction can be stopped after the selective functionalization of the C6 position.

For instance, Suzuki-Miyaura coupling reactions on related 6-bromo- and 6-chloropurine (B14466) nucleosides have shown that the C-Br bond reacts preferentially. Efficient conversions were observed using a Pd(OAc)₂/Xantphos catalyst system. nih.gov Similar selectivity is observed in the functionalization of other halogenated pyridazine derivatives.

The following table summarizes representative conditions for selective palladium-catalyzed reactions, based on studies of similar heterocyclic systems.

Reaction TypeCatalyst/LigandCoupling PartnerBaseSolventTypical Temperature (°C)Selective Position
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂/XantphosArylboronic acidNa₂CO₃ or Cs₂CO₃Toluene/Water or PhMe80-100C6 (C-Br)
SonogashiraPdCl₂(PPh₃)₂/CuITerminal alkyneEt₃NToluene or THFRoom Temp to 60C6 (C-Br)
Buchwald-HartwigPd(OAc)₂/Xantphos or BINAPAmineCs₂CO₃ or NaOtBuToluene or Dioxane100-120C6 (C-Br)

Copper-Catalyzed Reactions

While palladium is dominant in cross-coupling, copper catalysts also play a significant role, particularly in Sonogashira reactions where they act as a co-catalyst. Copper catalysis can also be employed for other transformations, and in some instances, may offer different reactivity profiles or functional group tolerance compared to palladium systems.

In the context of Sonogashira coupling on a di-halogenated substrate, the synergy between palladium and copper is crucial. The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) species is believed to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.

The following table outlines the roles of the catalytic species in a typical Sonogashira reaction.

Catalytic SpeciesRole in Catalytic CycleInteraction with Substrate/Reagents
Pd(0) ComplexPrimary catalyst for C-X activationUndergoes oxidative addition to the C-Br bond of the pyrrolo[1,2-b]pyridazine.
Cu(I) Salt (e.g., CuI)Co-catalystReacts with the terminal alkyne and base to form a copper acetylide intermediate.
Ligand (e.g., PPh₃)Stabilizes the palladium centerCoordinates to the palladium atom, influencing its reactivity and stability throughout the cycle.
Base (e.g., Et₃N)Activates the alkyneDeprotonates the terminal alkyne to facilitate the formation of the copper acetylide.

The strategic application of these catalytic systems allows for the selective and sequential modification of the this compound molecule. This directed reactivity is essential for the synthesis of complex derivatives where the precise placement of different functional groups is required. The initial, more facile reaction at the C6-bromo position provides a key intermediate which can then be further functionalized at the less reactive C4-chloro position, often under more forcing reaction conditions if necessary.

An article on the advanced spectroscopic and structural elucidation of this compound cannot be generated as requested.

Extensive searches for empirical data regarding this specific compound have failed to yield the necessary scientific information required to populate the detailed outline provided. No publicly available research, scholarly articles, or spectral databases containing the ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, infrared spectroscopy, or X-ray crystallography data for this compound could be located.

The provided outline necessitates a thorough and scientifically accurate discussion of experimental data. Without access to this primary data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Information on related pyrrolo[1,2-b]pyridazine derivatives exists, but extrapolating from these analogs would violate the strict instruction to focus solely on this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Bromo 4 Chloro Pyrrolo 1,2 B Pyridazine

X-ray Diffraction Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding)

The planarity of the pyrrolo[1,2-b]pyridazine (B13699388) core is a key feature that facilitates significant π-π stacking interactions. These interactions are crucial for enabling electron mobility, a property essential for applications in optically active materials. In analogous structures, such as 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, the molecules are observed to stack in an offset face-to-face manner, forming columns along a crystallographic axis. nih.govresearchgate.net This arrangement leads to an extended π-electron system throughout the crystal lattice. nih.govresearchgate.net

The strength and nature of these π-π stacking interactions can be quantified by specific geometric parameters. For instance, the interplanar spacing in related derivatives has been measured to be approximately 3.400 Å, a typical value for aromatic systems with potential for useful optical properties. nih.govresearchgate.net The offset nature of the stacking is characterized by the centroid-to-centroid distance between adjacent rings. In one studied derivative, the shortest centroid-to-centroid distance was found to be 3.635 Å, occurring between the pyridazine (B1198779) ring of one molecule and the pyrrole (B145914) ring of a neighboring, translated molecule. nih.govresearchgate.net While these interactions are described as weak, they are sufficient to influence properties like the melting point of the compound. nih.govresearchgate.net

Furthermore, the presence of bromine and chlorine atoms in the 6- and 4-positions of the pyrrolo[1,2-b]pyridazine ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the solid state of related bromo- and chloro-substituted heterocyclic compounds, intermolecular Br···Cl and Cl···Cl interactions have been observed with distances shorter than the sum of their van der Waals radii, indicating a significant attractive force. For example, Br···Cl contacts of approximately 3.529 Å and Cl···Cl contacts around 3.504 Å have been reported in the crystal structure of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol. These interactions can play a crucial role in stabilizing the crystal lattice, often working in concert with other non-covalent forces to direct the supramolecular assembly. In other systems, C–Cl···Br–Cu halogen bonding contacts have been noted in the range of 3.418 to 3.582 Å. mdpi.com

Interaction TypeTypical Distance (Å)Contributing Atoms
π-π Stacking (Interplanar Spacing)~ 3.400Pyrrolo[1,2-b]pyridazine Rings
π-π Stacking (Centroid-Centroid)~ 3.635Pyrrole and Pyridazine Rings
Halogen Bonding (Br···Cl)~ 3.529Bromine and Chlorine
Halogen Bonding (Cl···Cl)~ 3.504Chlorine and Chlorine

Theoretical and Computational Investigations of 6 Bromo 4 Chloro Pyrrolo 1,2 B Pyridazine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties and three-dimensional structure of molecules. For 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine, these methods provide insights into the distribution of electrons, the energies of molecular orbitals, and the precise arrangement of atoms in space.

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations can predict the optimized molecular geometry, including bond lengths and angles, as well as electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are key to understanding a molecule's reactivity and its behavior in chemical reactions.

For the this compound system, DFT calculations would reveal a planar structure, a common feature of aromatic heterocyclic compounds. The calculated bond lengths within the pyrrole (B145914) and pyridazine (B1198779) rings would be intermediate between single and double bonds, indicative of electron delocalization across the bicyclic system. The presence of the electron-withdrawing bromine and chlorine atoms is expected to influence the electron density distribution and the energies of the frontier molecular orbitals.

Table 1: Predicted Ground State Properties of a Substituted Pyrrolo[1,2-b]pyridazine (B13699388) Derivative from DFT Calculations.
PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 D

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. tuni.fi This method is particularly valuable for predicting the electronic absorption spectra (UV-Vis spectra) of compounds by calculating the energies of electronic transitions from the ground state to various excited states. tuni.fi

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. tuni.fi These calculations can help to understand how the electronic structure of the molecule gives rise to its observed spectroscopic properties. The electronic transitions are typically from π to π* orbitals within the aromatic system. The substitution with bromine and chlorine atoms is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted pyrrolo[1,2-b]pyridazine, due to the influence of the halogens on the energies of the molecular orbitals. tuni.fi

Table 2: Predicted Electronic Transitions for a Substituted Pyrrolo[1,2-b]pyridazine Derivative from TD-DFT Calculations. tuni.fi
TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13800.45HOMO → LUMO
S0 → S23100.20HOMO-1 → LUMO
S0 → S32850.15HOMO → LUMO+1

Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

A key application of computational chemistry is the characterization of transition states, which are the energy maxima along a reaction coordinate. By locating and characterizing the transition states for a given reaction, it is possible to determine the activation energy and elucidate the step-by-step mechanism. For reactions involving this compound, such as its synthesis or subsequent functionalization, computational methods can provide a detailed picture of the bond-making and bond-breaking processes. For instance, in the common synthesis of pyrrolo[1,2-b]pyridazines via 1,3-dipolar cycloaddition, computational studies can model the concerted or stepwise nature of the cycloaddition and identify the key intermediates and transition states. nih.gov

Many chemical reactions can potentially yield multiple products, and computational chemistry can be used to predict the regioselectivity and stereoselectivity of these reactions. By calculating the activation energies for the different possible reaction pathways, it is possible to determine which product is kinetically favored. In the synthesis of substituted pyrrolo[1,2-b]pyridazines, for example, the reaction of an unsymmetrical pyridinium (B92312) ylide with an unsymmetrical alkyne can lead to different regioisomers. Computational studies can predict the preferred regioisomer by comparing the energies of the transition states leading to each product. nih.gov

Analysis of Halogen Atom Effects on Electronic Properties and Reactivity

The presence of bromine and chlorine atoms at the 6- and 4-positions of the pyrrolo[1,2-b]pyridazine core has a profound effect on the molecule's electronic properties and reactivity. Halogens exert both inductive and resonance effects. Inductively, they are electron-withdrawing due to their high electronegativity. Through resonance, they can donate electron density from their lone pairs to the aromatic system.

In the case of this compound, the strong inductive effect of the halogens is expected to decrease the electron density of the heterocyclic rings, making them more susceptible to nucleophilic attack. This effect can be visualized through calculated molecular electrostatic potential (MEP) maps, which would show regions of positive potential near the carbon atoms attached to the halogens. The resonance effect, while weaker for halogens, can influence the distribution of electron density and the stability of reaction intermediates. Computational studies can quantify these effects by analyzing the charge distribution and the impact of the halogens on the energies of frontier molecular orbitals. The electron-withdrawing nature of the halogens will lower the energy of the LUMO, making the molecule a better electron acceptor and potentially more reactive towards nucleophiles. researchgate.net

Molecular Modeling Approaches for Understanding Structural Features and Potential Interactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused exclusively on this compound. While computational methods such as Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis are commonly employed to investigate the structural and electronic properties of related heterocyclic compounds, dedicated research detailing the molecular modeling, structural features, and potential interactions of this particular molecule is not publicly available.

General computational data for this compound is limited to basic calculated properties found in chemical supplier databases. These include molecular weight, molecular formula, and topological polar surface area. However, in-depth research findings from dedicated molecular modeling studies, which would provide detailed insights into bond lengths, bond angles, dihedral angles, electrostatic potential surfaces, and intermolecular interaction energies, have not been published.

Therefore, the generation of a detailed analysis with data tables on the molecular modeling of this compound, as per the requested outline, is not possible based on the currently available scientific literature. Further research would be required to be conducted to produce the specific data needed to populate the requested tables and detailed findings.

Advanced Methodologies and Future Research Directions in Pyrrolo 1,2 B Pyridazine Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing pyrrolo[1,2-b]pyridazine (B13699388) derivatives, this involves developing methods that use less hazardous substances, improve atom economy, and minimize waste. A promising approach is the use of one-pot multicomponent reactions, which can construct complex molecules like pyrrolo[1,2-b]pyridazines from simple precursors in a single step, thereby reducing the need for intermediate purification and solvent usage. researchgate.netresearchgate.net For instance, a facile approach has been developed for the synthesis of pyrrolo[1,2-b]pyridazine derivatives from commercially available and environmentally friendly chemicals, offering quick access to these core structures. beilstein-journals.org

Future research in this area will likely focus on replacing traditional solvents with greener alternatives, such as water or bio-based solvents, and utilizing energy-efficient reaction conditions, potentially through microwave or ultrasonic irradiation. The development of solid-supported catalysts could also facilitate easier product separation and catalyst recycling, further enhancing the sustainability of the synthesis.

Green Chemistry PrincipleConventional ApproachPotential Green Alternative for Pyrrolo[1,2-b]pyridazine SynthesisAnticipated Benefits
Waste PreventionMulti-step synthesis with isolation of intermediates.One-pot, multi-component reactions. researchgate.netReduced solvent waste, higher overall yield, time and energy savings.
Use of Safer SolventsUse of chlorinated or volatile organic compounds (VOCs).Water, ionic liquids, or supercritical CO₂ as reaction media.Reduced toxicity and environmental pollution.
Energy EfficiencyProlonged heating under reflux.Microwave-assisted or sonochemical synthesis.Drastically reduced reaction times and energy consumption.
CatalysisUse of stoichiometric reagents.Development of recyclable heterogeneous catalysts.Improved atom economy, easier purification, and reduced waste.

Flow Chemistry and Continuous Processing in Pyrrolo[1,2-b]pyridazine Production

Flow chemistry, or continuous flow processing, performs chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This methodology offers significant advantages over traditional batch processing, particularly for the production of specialized chemicals like 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine. Key benefits include superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and reproducibility. mdpi.comresearchgate.net

The enhanced safety profile of flow chemistry is a major advantage, as it allows for the handling of hazardous reagents and exothermic reactions in small, manageable volumes, minimizing the risks associated with thermal runaways. d-nb.info This is particularly relevant for halogenation and subsequent functionalization reactions, which can be highly energetic. Furthermore, flow chemistry facilitates seamless scalability from laboratory research to industrial production, a critical factor in pharmaceutical and materials science applications. mdpi.com The integration of multiple reaction steps into a continuous sequence without isolating intermediates streamlines the manufacturing process, reduces waste, and lowers energy consumption, aligning with the goals of green chemistry. mdpi.com

ParameterBatch ProcessingFlow Chemistry / Continuous ProcessingAdvantage for Pyrrolo[1,2-b]pyridazine Production
Heat TransferLimited by surface-area-to-volume ratio.High surface-area-to-volume ratio. mdpi.comExcellent control over exotherms, preventing side reactions and improving safety.
Mass TransferOften inefficient, requiring vigorous stirring.Rapid mixing through diffusion and advection.Increased reaction rates and higher product selectivity.
ScalabilityComplex and often requires process re-optimization.Straightforward by running the system for longer periods ("scaling out"). mdpi.comFaster transition from lab-scale synthesis to pilot or production scale.
SafetyLarge volumes of hazardous materials held at reaction conditions.Small reactor volumes minimize the quantity of hazardous intermediates at any given time. d-nb.infoSafer handling of reactive reagents used in halogenation and functionalization.

Machine Learning and AI in Reaction Prediction and Optimization for Halogenated Heterocycles

AI/ML ApplicationDescriptionRelevance to Halogenated Heterocycles
Forward-Reaction PredictionPredicts the product(s) of a reaction given the reactants and conditions. Models can use graph convolutional neural networks or sequence-to-sequence approaches. nih.govPredicts regioselectivity in functionalization reactions (e.g., at the C4-Cl vs. C6-Br position). Helps identify potential side products. nih.gov
Reaction Condition OptimizationSuggests the optimal catalyst, solvent, temperature, and reagents to maximize the yield of a desired product. acs.orgAccelerates the discovery of ideal conditions for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions on the pyrrolo[1,2-b]pyridazine core.
Site Selectivity PredictionSpecifically trained models to predict which atom or bond in a molecule will react, crucial for functionalization. digitellinc.comCritical for halogenated aromatics, where AI models have achieved high accuracy (e.g., ~80%) in predicting the site of halogenation. digitellinc.com
Active Learning FrameworksAI suggests the next set of experiments to perform to most efficiently refine a reaction model, minimizing the number of required lab experiments. nih.govEnables rapid optimization of novel functionalization reactions for this compound with minimal resource expenditure.

Exploration of Novel Catalytic Systems for Functionalization of this compound

The two halogen atoms on the this compound core serve as versatile handles for introducing a wide range of functional groups through cross-coupling reactions. The development of novel catalytic systems is crucial for achieving high efficiency, selectivity, and substrate scope in these transformations. Palladium-catalyzed reactions, such as Sonogashira and Suzuki couplings, are established methods for forming new carbon-carbon bonds on heterocyclic systems. beilstein-journals.orgrsc.org

Future research will likely focus on developing more robust and versatile catalysts. This includes exploring catalysts based on earth-abundant metals (e.g., iron, copper, nickel) as more sustainable alternatives to precious metals like palladium. Gold-catalyzed protocols are also emerging as powerful tools for constructing complex fused heterocyclic systems through intramolecular hydroamination and related cyclizations, suggesting potential for novel transformations starting from functionalized pyrrolo[1,2-b]pyridazines. mdpi.com Furthermore, developing catalytic systems that can selectively functionalize one halogen over the other (e.g., reacting the C-Br bond while leaving the C-Cl bond intact, or vice versa) is a key goal for enabling sequential, site-specific derivatization of the molecule. This differential reactivity is essential for the controlled synthesis of highly complex and precisely substituted pyrrolo[1,2-b]pyridazine derivatives.

Catalytic ReactionCatalyst System (Example)Potential Functionalization on this compoundResearch Direction
Suzuki CouplingPd(PPh₃)₄, Pd(dppf)Cl₂Introduction of aryl, heteroaryl, or alkyl groups at the C4 or C6 position.Development of ligands for room-temperature couplings; use of nickel or iron catalysts.
Buchwald-Hartwig AminationPd₂(dba)₃ with ligands like XPhos or SPhosFormation of C-N bonds to introduce primary/secondary amines or amides.Catalysts with broader substrate scope and lower catalyst loading.
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI beilstein-journals.orgIntroduction of terminal alkynes to form C-C triple bonds.Copper-free and palladium-free catalytic systems.
Heck CouplingPd(OAc)₂Formation of C-C double bonds by coupling with alkenes.Improving regioselectivity and developing phosphine-free catalysts.
Gold-Catalyzed CyclizationPPh₃AuCl/AgSbF₆ mdpi.comCould be used on derivatives where an alkyne is introduced via Sonogashira coupling to build additional fused rings.Exploring novel intramolecular cyclization pathways for polycyclic aromatic systems.

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